Cas no 827-01-0 (5-chloro-1H-indole-3-carbaldehyde)

5-chloro-1H-indole-3-carbaldehyde structure
827-01-0 structure
Productnaam:5-chloro-1H-indole-3-carbaldehyde
CAS-nummer:827-01-0
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD00175291
CID:40013
PubChem ID:24877937

5-chloro-1H-indole-3-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Chloroindole-3-carboxaldehyde
    • 5-Chloro-1H-indole-3-carbaldehyde
    • 5-CHLORO-1H-INDOLE-3-CARBOXALDEHYDE
    • 5-chloro-3-formyl-indole
    • 5-chloro-3-indolecarboxaldehyde
    • 5-CHLOROINDOLE-3-ALDEHYDE
    • 5-Chloro-indole-3-carbaldehyde
    • 5-chloro-indole-3-carboxaldehyde
    • 5-chloroindole-3-carboxyaldehyde
    • 5-chloro-3-formylindole
    • 1H-Indole-3-carboxaldehyde, 5-chloro-
    • 5-chloroindole-3-carbaldehyde
    • 5-chloro-1H-indol-3-carboxaldehyde
    • PubChem7689
    • KSC649S5J
    • 5-chloro indole-3-carboxaldehyde
    • YXEXOIGXNYITQH-UHFFFAOYSA-N
    • SBB003756
    • STK504643
    • VI30273
    • SB14969
    • PS-4
    • CS-W004140
    • Z1162450200
    • EN300-115400
    • BB 0259464
    • AC-18162
    • C3703
    • SCHEMBL351715
    • DTXSID40383642
    • AM20041213
    • C-4400
    • 827-01-0
    • AKOS005171675
    • MFCD00175291
    • CHEMBL4575856
    • FT-0620320
    • SY030629
    • 5-Chloroindole-3-carboxaldehyde, 98%
    • PS-4556
    • 5-Chloro-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 5-chloro- (6CI, 7CI, 8CI)
    • ALBB-007590
    • CHEBI:220572
    • 5-chloro-1H-indole-3-carbaldehyde
    • MDL: MFCD00175291
    • Inchi: 1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
    • InChI-sleutel: YXEXOIGXNYITQH-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2=C(C=1)C(C=O)=CN2
    • BRN: 123794

Berekende eigenschappen

  • Exacte massa: 179.01400
  • Monoisotopische massa: 179.014
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 185
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • Topologisch pooloppervlak: 32.9

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.431
  • Smeltpunt: 213-216 °C (lit.)
  • Kookpunt: 373.4 ºCat 760 mmHg
  • Vlampunt: 179.6 ºC
  • Brekindex: 1.731
  • PSA: 32.86000
  • LogboekP: 2.63380
  • Oplosbaarheid: Not determined
  • Gevoeligheid: Air Sensitive

5-chloro-1H-indole-3-carbaldehyde Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36-S36/37/39-S22
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R20/21/22; R36/37/38
  • Opslagvoorwaarde:Inert atmosphere,2-8°C
  • Gevaarklasse:IRRITANT

5-chloro-1H-indole-3-carbaldehyde Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-chloro-1H-indole-3-carbaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-1g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
1g
¥86.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3703-1G
5-Chloroindole-3-carboxaldehyde
827-01-0 >98.0%(GC)
1g
¥130.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044358-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
¥679.00 2024-07-28
Enamine
EN300-115400-5.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
5.0g
$70.0 2023-02-18
eNovation Chemicals LLC
D555097-1g
5-Chloro-1H-indole-3-carbaldehyde
827-01-0 97%
1g
$209 2024-05-24
eNovation Chemicals LLC
D913213-10g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
10g
$100 2024-07-20
Chemenu
CM112471-10g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%+
10g
$173 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027768-25g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 98%
25g
¥2351 2024-05-21
eNovation Chemicals LLC
D913213-25g
5-Chloroindole-3-carboxaldehyde
827-01-0 98%
25g
$255 2024-07-20
Enamine
EN300-115400-100.0g
5-chloro-1H-indole-3-carbaldehyde
827-01-0 95%
100.0g
$1074.0 2023-02-18

5-chloro-1H-indole-3-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Acetonitrile ,  Water ;  6 h, rt
1.2 Reagents: Water
Referentie
Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid
Dinesh, Votarikari; et al, Synlett, 2023, 34(7), 855-857

Productiemethode 2

Reactievoorwaarden
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Ammonium persulfate Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.2 Reagents: Water ;  rt
Referentie
(NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids
Dinesh, Votarikari; et al, Journal of Organic Chemistry, 2022, 87(15), 10359-10365

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → 210 °C; 15 h, 205 - 210 °C
Referentie
Highly convenient and large scale synthesis of 5-chloroindole and its 3-substituted analogues
Keetha, Laxminarayana; et al, Journal of the Korean Chemical Society, 2011, 55(2), 240-242

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium iodide ,  Water Catalysts: Red 21 Solvents: Acetonitrile ;  48 h, rt
Referentie
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst
Zhao, Yin; et al, Synlett, 2022, 33(7), 659-663

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Boronic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  reflux
1.2 Reagents: Phosphorus oxychloride ;  0 - 23 °C
Referentie
Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: hit to lead studies
Bursavich, Matthew G.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2586-2590

Productiemethode 7

Reactievoorwaarden
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
Referentie
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air
Wang, Qing-Dong; et al, Synlett, 2017, 28(19), 2670-2674

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, cooled
1.2 Solvents: Dimethylformamide ;  1 h, 40 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referentie
Synthesis and Antiproliferative Activity of New N-Acylhydrazone Derivatives Containing Benzothiazole and Indole Based Moiety
Liu, Kai; et al, Pharmaceutical Chemistry Journal, 2020, 54(4), 345-352

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
Referentie
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  12 h, 100 °C
Referentie
Iodine-catalyzed C3-formylation of indoles via C-N bond cleavage of tertiary amines under aerobic conditions
Lu, Lin; et al, Tetrahedron, 2015, 71(22), 3637-3641

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium perchlorate Catalysts: Aniline ,  Platinum Solvents: Dimethyl sulfoxide ,  Water ;  7 h, rt
Referentie
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst
Lin, Dian-Zhao; et al, Organic Letters, 2019, 21(15), 5862-5866

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referentie
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Productiemethode 15

Reactievoorwaarden
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referentie
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

5-chloro-1H-indole-3-carbaldehyde Raw materials

5-chloro-1H-indole-3-carbaldehyde Preparation Products

5-chloro-1H-indole-3-carbaldehyde Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:827-01-0)5-Chloroindole-3-carboxaldehyde
A10049
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):155.0